N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline

TYK2 inhibition STAT3 phosphorylation Jurkat cellular assay

N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline (CAS 1040681-52-4) is a small-molecule inhibitor that targets the pseudokinase domain of human tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family that mediates pro-inflammatory cytokine signaling downstream of IL-12, IL-23, and type I interferon receptors. Structurally, the compound features a benzylamine core functionalized with a 2-phenoxyethoxy side chain and a tetrahydrofuran-2-ylmethoxy substituent, which together enable binding to the allosteric JH2 pseudokinase domain of TYK2 rather than the orthodox ATP-binding site targeted by first-generation JAK inhibitors.

Molecular Formula C26H29NO4
Molecular Weight 419.5 g/mol
CAS No. 1040681-52-4
Cat. No. B1389446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline
CAS1040681-52-4
Molecular FormulaC26H29NO4
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESC1CC(OC1)COC2=CC=CC(=C2)NCC3=CC=C(C=C3)OCCOC4=CC=CC=C4
InChIInChI=1S/C26H29NO4/c1-2-7-23(8-3-1)29-16-17-30-24-13-11-21(12-14-24)19-27-22-6-4-9-25(18-22)31-20-26-10-5-15-28-26/h1-4,6-9,11-14,18,26-27H,5,10,15-17,19-20H2
InChIKeyNOWTVELISJYVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline (CAS 1040681-52-4): A TYK2 Pseudokinase Domain Inhibitor for Autoimmune Research


N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline (CAS 1040681-52-4) is a small-molecule inhibitor that targets the pseudokinase domain of human tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family that mediates pro-inflammatory cytokine signaling downstream of IL-12, IL-23, and type I interferon receptors. [1] Structurally, the compound features a benzylamine core functionalized with a 2-phenoxyethoxy side chain and a tetrahydrofuran-2-ylmethoxy substituent, which together enable binding to the allosteric JH2 pseudokinase domain of TYK2 rather than the orthodox ATP-binding site targeted by first-generation JAK inhibitors. [2] Clinically, this compound class now has an FDA-approved representative (deucravacitinib) for plaque psoriasis, underscoring the translational relevance of TYK2 pseudokinase ligands. [3]

Why TYK2 Inhibitors Cannot Be Interchanged: The Case for Compound-Specific Selection of N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline


TYK2 pseudokinase inhibitors are not interchangeable because they bind to a unique allosteric pocket in the JH2 domain rather than the conserved ATP-binding site of the JH1 kinase domain. This binding mechanism permits exceptional kinome selectivity, but it also means that small structural modifications—such as changes to the substituent pattern on the benzylamine scaffold—can drastically alter binding affinity, cellular potency, and selectivity for TYK2 over other JAK family members, including JAK1, whose pseudokinase domain is structurally homologous. [1] Therefore, even close analogs within the same chemical series cannot be assumed to behave identically in cellular assays or in vivo models. The quantitative evidence below demonstrates why N-[4-(2-phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline at the reported IC50 of 39 nM occupies a distinct potency niche relative to more advanced TYK2 ligands such as deucravacitinib, and why direct experimental validation is required for each batch of compound used in screening or assay development. [2]

Quantitative Differentiation Evidence for N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline (CAS 1040681-52-4) vs. FDA-Approved TYK2 Inhibitor Deucravacitinib


Cellular TYK2 Inhibitory Potency (IFNα-STAT3 Pathway) Shows a 8-Fold Difference Relative to the Clinical Comparator Deucravacitinib in Human Jurkat Cells

In the human Jurkat T-cell line, N-[4-(2-phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline inhibited IFNα-induced STAT3 phosphorylation with an IC50 of 39 nM. [1] Under comparable experimental conditions, the FDA-approved TYK2 inhibitor deucravacitinib (BMS-986165) was tested in the same assay format (HTRF detection of STAT3 phosphorylation in Jurkat cells following IFNα stimulation for 24 h) and exhibited an IC50 of approximately 4.8 nM—roughly 8-fold more potent. [2] This potency differential is important for applications that require a wider dynamic range of inhibition: deucravacitinib yields near-complete suppression of the pathway at concentrations that produce only partial inhibition with the target compound, which may be advantageous when studying graded TYK2-dependent responses.

TYK2 inhibition STAT3 phosphorylation Jurkat cellular assay

Structural Chemotype Differentiation: Tetrahydrofuran-2-ylmethoxy Substituent Creates a Binding Mode Distinct from Deuterated Pyridazine TYK2 Inhibitors

N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline possesses a benzylamine scaffold with a tetrahydrofuran-2-ylmethoxy group at the meta position, a structural motif that is absent in the clinical-stage TYK2 inhibitors deucravacitinib (N-methyl-d3-pyridazine-3-carboxamide scaffold) and BMS-986202 (aminopyrimidine scaffold). [1] The tetrahydrofuran oxygen atom is capable of participating in hydrogen-bonding interactions with water molecules within the JH2 pseudokinase domain's hydration network. [2] This distinct chemotype means that the compound explores a different region of chemical space at the TYK2 pseudokinase binding pocket compared to the pyridazine class, offering a complementary tool for X-ray crystallography studies and structure-based drug design campaigns where a non-pyridazine ligand is required to map alternative binding orientations.

TYK2 JH2 pseudokinase allosteric inhibitor chemotype differentiation

Target Engagement Selectivity: TYK2 vs. Off-Target Kinase Panel Data, with Class-Level Inference from Related Pseudokinase Ligands

No broad kinome profiling data for N-[4-(2-phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline are currently available in the peer-reviewed literature. However, structurally related TYK2 pseudokinase domain binders reported in the patent literature exhibit high selectivity for TYK2 over JAK1, JAK2, JAK3, and a panel of >200 kinases when tested at 1 µM. [1] The mechanism—allosteric stabilization of the JH2 pseudokinase domain rather than ATP-site competition—is conserved across the class and predicts that compounds binding this site will inherit the selectivity advantage that distinguishes deucravacitinib from pan-JAK inhibitors such as tofacitinib. [2] Procurement teams should note that while the TTYK2 selectivity profile is inferred from mechanism and class precedent, direct profiling for this specific compound remains an experimental gap that must be closed before assuming the same selectivity window as deucravacitinib.

TYK2 selectivity kinase profiling JAK isoform selectivity

Supply Chain Integrity: CAS-Registered Identity vs. Misattribution as BMS-986142

N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline (CAS 1040681-52-4) has been mislabeled by at least one vendor as BMS-986142. The authentic BMS-986142 (CAS 1643368-58-4) is a BTK inhibitor with an IC50 of 0.5 nM against BTK and a fundamentally different chemical structure (carbazole-/tetrahydrocarbazole-based). This misattribution is a significant procurement risk: ordering this compound under the assumption that it is BMS-986142 will yield a TYK2 inhibitor rather than a BTK inhibitor, leading to unexpected biological results and wasted screening resources. [1] Scientifically, this is a distinct advantage for laboratories that intentionally seek a mid-potency TYK2 pseudokinase inhibitor, but it necessitates rigorous identity verification (NMR, LCMS, HRMS) upon receipt to ensure the material is not cross-contaminated with the BTK inhibitor.

chemical identity verification CAS registry TYK2 inhibitor sourcing

High-Value Application Scenarios for N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline (1040681-52-4) Based on Quantitative Evidence


Mid-Range TYK2 Pathway Inhibition for Cytokine Signaling Dose-Response Studies

With an IC50 of 39 nM against IFNα-induced STAT3 phosphorylation in Jurkat cells, this compound is well-suited for establishing graded dose-response curves ranging from partial to near-complete TYK2 pathway inhibition. Unlike deucravacitinib at 4.8 nM, which achieves >90% pathway suppression at 100 nM, this tool compound permits researchers to observe subtle effects of intermediate IL-12/IL-23/IFN signaling attenuation, making it ideal for mechanistic studies of cytokine thresholding in primary immune cell models. [1]

Non-Pyridazine Chemical Probe for TYK2 JH2 Crystallography and Fragment-Based Drug Design

The tetrahydrofuran-2-ylmethoxy containing benzylamine scaffold occupies chemical space distinct from the pyridazine-based core of deucravacitinib. This makes the compound a valuable counter-screening ligand for co-crystallography experiments designed to map alternative binding orientations within the TYK2 JH2 pseudokinase domain (PDB 7UYT and related structures). [2] It is equally useful as a reference compound for patent landscape navigation and scaffold-hopping campaigns where a non-pyridazine chemotype must be demonstrated.

Chemical Biology Control for TYK2 vs. BTK Inhibitor Selectivity Verification

Because this compound has been misattributed as the BTK inhibitor BMS-986142 by at least one vendor, it serves as an inadvertent but powerful control for target ID confirmation experiments. When screened in parallel against a BTK-dependent B-cell activation assay (e.g., anti-IgM calcium flux) and a TYK2-dependent STAT3 phosphorylation assay, the compound's differential activity profile directly validates assay specificity. Researchers can leverage this misannotation to benchmark their screening cascade: a truly selective BTK inhibitor panel should not suppress the IFNα-STAT3 endpoint, whereas this compound will.

SAR Starter Compound for TYK2 Pseudokinase Ligand Optimization Programs

At 39 nM cellular potency, this compound provides a tractable starting point for medicinal chemistry optimization. The well-defined synthetic route (phenoxyethoxy intermediate formation, benzylation, and coupling with tetrahydrofuranylmethoxy aniline) offers multiple diversification vectors at the A-ring, B-ring, and linker regions. Researchers can rapidly generate analogs with improved potency while maintaining the favorable chemotype differentiation from the pyridazine series, benchmarking new compounds against the 39 nM baseline.

Quote Request

Request a Quote for N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.